molecular formula C24H22N4O2S B2706495 N-(2-(1H-indol-3-yl)ethyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941879-96-5

N-(2-(1H-indol-3-yl)ethyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2706495
CAS No.: 941879-96-5
M. Wt: 430.53
InChI Key: HUKYVSPVSBHGND-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C24H22N4O2S and its molecular weight is 430.53. The purity is usually 95%.
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Mechanism of Action

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

  • Molecular Formula : C24_{24}H22_{22}N4_{4}O2_{2}S
  • Molecular Weight : 430.5 g/mol
  • CAS Number : 941879-96-5

Biological Activity Overview

Research indicates that derivatives of indole and thiazole exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. The specific compound under review has been evaluated for its potential as an antimicrobial agent and an inhibitor of cancer cell proliferation.

Antimicrobial Activity

A study evaluating various indole-thiazole derivatives reported that compounds similar to this compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.06 to 1.88 mg/mL for various derivatives, indicating a promising profile for further development in antimicrobial applications .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that related thiazole derivatives exhibit antiproliferative activity against several human cancer cell lines. For instance, compounds with similar scaffolds demonstrated GI50_{50} values ranging from 37 to 86 nM against cancer cells, suggesting potent inhibitory effects on cell growth .

Table 1: Antiproliferative Activity of Related Compounds

CompoundGI50_{50} (nM)Target
Compound A37BRAF V600E
Compound B46EGFR
Compound C54Multiple targets

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Kinases : Some derivatives have been shown to inhibit key kinases involved in cancer cell signaling pathways, such as EGFR and BRAF V600E.
  • Induction of Apoptosis : The compounds may induce programmed cell death in cancer cells through various apoptotic pathways.
  • Antibacterial Mechanisms : The antibacterial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

Recent studies have focused on synthesizing and evaluating the biological activities of new thiazole derivatives. For example, a series of substituted thiazoles were synthesized and tested for their antiproliferative effects against human cancer cell lines. The results indicated that modifications in the structure significantly impacted their efficacy, highlighting the importance of structure-activity relationships (SAR) in drug design .

Properties

IUPAC Name

2-benzamido-N-[2-(1H-indol-3-yl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S/c29-22(15-6-2-1-3-7-15)28-24-27-21-18(10-11-20(21)31-24)23(30)25-13-12-16-14-26-19-9-5-4-8-17(16)19/h1-9,14,18,26H,10-13H2,(H,25,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKYVSPVSBHGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)NCCC3=CNC4=CC=CC=C43)N=C(S2)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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